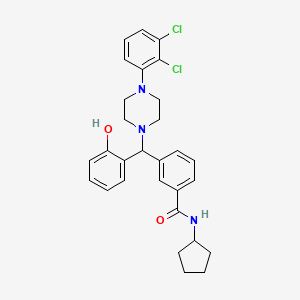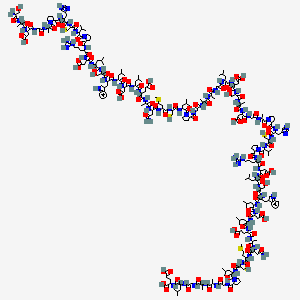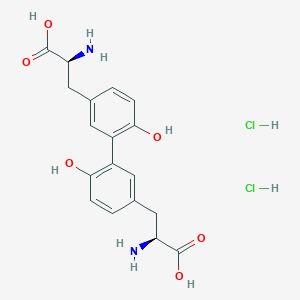
N-Cyclopentyl-3-((4-(2,3-dichlorophenyl)piperazin-1-yl)(2-hydroxyphenyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
NPB is typically synthesized through a series of organic reactions involving aromatic diamines and naphthyl-substituted benzidines. One common method involves the physical vapor deposition procedure, which produces high-quality, homogeneous, and compact thin films of NPB . The process involves controlling the mass flow rate to prepare thin films onto ITO and gold surfaces.
Industrial Production Methods
In industrial settings, NPB is produced using advanced techniques such as sublimation to obtain ultra-pure grade chemicals. This method ensures high purity levels, which are crucial for its application in electronic devices .
Chemical Reactions Analysis
Types of Reactions
NPB undergoes various chemical reactions, including:
Oxidation: NPB can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the electronic properties of NPB.
Substitution: NPB can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, sulfuric acid, and phosphorus tribromide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives of NPB, while substitution reactions can yield different substituted compounds.
Scientific Research Applications
NPB has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which NPB exerts its effects involves its ability to transport holes efficiently in organic electronic devices. This is achieved through its molecular structure, which allows for effective charge transport. NPB interacts with various molecular targets and pathways, enhancing the performance and longevity of electronic devices .
Comparison with Similar Compounds
NPB is often compared with other similar compounds, such as:
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPD): Similar in structure and used in similar applications.
Triphenylamines (TPAs): Known for their hole transport properties but differ in molecular structure.
Naphthyl-substituted benzidines (BDB, TPB, TPD): These compounds share similar applications but have different thermal and optical properties.
NPB stands out due to its higher molecular symmetry and increased thermal stability, making it a preferred choice in high-performance electronic devices .
Properties
Molecular Formula |
C29H31Cl2N3O2 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-cyclopentyl-3-[[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36) |
InChI Key |
IQLVMUSOSDGQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC(=C2)C(C3=CC=CC=C3O)N4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[4-methyl-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]benzamide](/img/structure/B10824022.png)
![1-[2-[2-[35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10824025.png)
![N-((6-(((cyclohexylmethyl)amino)methyl)imidazo[1,2-a]pyridin-2-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10824027.png)
![(E)-2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824035.png)
![N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide](/img/structure/B10824041.png)
![N-[5-[4-[[5-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10824051.png)
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10824060.png)




![N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B10824091.png)
![methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B10824096.png)
![(Z)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine](/img/structure/B10824112.png)
